

# Off-target effects of YM-201636 on p110α and mTOR

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: YM-201636

Cat. No.: B1684012

Get Quote

## **Technical Support Center: YM-201636**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **YM-201636** on p110α and mTOR.

## Frequently Asked Questions (FAQs)

Q1: What is the primary target of YM-201636?

**YM-201636** is a potent and selective inhibitor of PIKfyve, a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[1][2][3]

Q2: Does **YM-201636** have known off-target effects on p110α?

Yes, YM-201636 has been shown to inhibit the p110 $\alpha$  catalytic subunit of phosphoinositide 3-kinase (PI3K) at higher concentrations than those required to inhibit PIKfyve.[2][3]

Q3: Does YM-201636 directly inhibit mTOR?

Current evidence suggests that the effects of **YM-201636** on the mTOR signaling pathway are primarily indirect and a downstream consequence of its inhibition of p110α. While a structurally related compound, PI-103, is a known mTOR inhibitor, extensive kinase screening data for a direct interaction between **YM-201636** and mTOR is not readily available in the public domain.



Therefore, any observed modulation of mTOR activity in cellular assays should be interpreted with caution and likely attributed to the inhibition of the upstream PI3K/p110α pathway.

Q4: What are the reported IC50 values for YM-201636 against PIKfyve and p110 $\alpha$ ?

The half-maximal inhibitory concentration (IC50) values for **YM-201636** are summarized in the table below.

### **Data Presentation**

Table 1: In Vitro Inhibitory Activity of YM-201636

| Target  | IC50   | Reference(s) |
|---------|--------|--------------|
| PIKfyve | 33 nM  | [1][2][3]    |
| p110α   | 3.3 μΜ | [2]          |

This table clearly illustrates the selectivity of **YM-201636** for PIKfyve over p110 $\alpha$ , with approximately a 100-fold difference in potency.

# Experimental Protocols Protocol 1: In Vitro p110α Kinase Activity Assay

This protocol outlines a general procedure to determine the inhibitory effect of **YM-201636** on p110 $\alpha$  kinase activity, often measured by quantifying the amount of ADP produced.

#### Materials:

- Recombinant human p110α/p85α complex
- Phosphatidylinositol (PI) or a suitable substrate
- YM-201636
- ATP



- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
- 384-well white assay plates

#### Procedure:

- Compound Preparation: Prepare a serial dilution of YM-201636 in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
- Kinase Reaction Mixture: Prepare a master mix containing the p110 $\alpha$ /p85 $\alpha$  enzyme and the lipid substrate in kinase assay buffer.
- Assay Plate Setup: Add the diluted YM-201636 or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
- Enzyme Addition: Add the kinase reaction mixture to each well.
- Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for p110α.
- Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
- Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.
- Data Analysis: Measure luminescence using a plate reader. The luminescent signal is
  proportional to the amount of ADP produced and thus to the kinase activity. Calculate the
  percent inhibition for each YM-201636 concentration relative to the vehicle control and
  determine the IC50 value.

## **Protocol 2: In Vitro mTOR Kinase Activity Assay**

## Troubleshooting & Optimization





This protocol describes a general method to assess the direct inhibitory effect of **YM-201636** on mTOR kinase activity, which is often evaluated by measuring the phosphorylation of a substrate.

#### Materials:

- Active, purified mTOR complex (e.g., mTORC1)
- Inactive substrate protein (e.g., recombinant 4E-BP1 or a peptide substrate)
- YM-201636
- ATP (radiolabeled [y-32P]ATP or non-radiolabeled for antibody-based detection)
- Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
- Phospho-specific antibody for the substrate (if using non-radiolabeled ATP)
- Detection reagents (e.g., scintillation counter for radiolabeled assays or secondary antibodies and chemiluminescent substrate for Western blotting)

#### Procedure:

- Compound Preparation: Prepare serial dilutions of YM-201636 in DMSO and then in kinase assay buffer.
- Reaction Setup: In a microcentrifuge tube or a well of an assay plate, combine the mTOR enzyme, the substrate protein, and the diluted YM-201636 or vehicle control.
- Initiate Reaction: Start the reaction by adding ATP.
- Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
- Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer (for Western blot) or by spotting the reaction mixture onto a phosphocellulose membrane (for radiolabeled assays).
- Detection:



- Radiolabeled Assay: Wash the phosphocellulose membrane to remove unincorporated [y-32P]ATP and quantify the incorporated radioactivity using a scintillation counter.
- Non-Radiolabeled Assay (Western Blot): Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the substrate.
   Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the kinase activity for each YM-201636 concentration relative to the vehicle control and calculate the IC50 value.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: PI3K/Akt/mTOR signaling pathway and YM-201636 targets.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. embopress.org [embopress.org]
- To cite this document: BenchChem. [Off-target effects of YM-201636 on p110α and mTOR]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684012#off-target-effects-of-ym-201636-on-p110-and-mtor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com